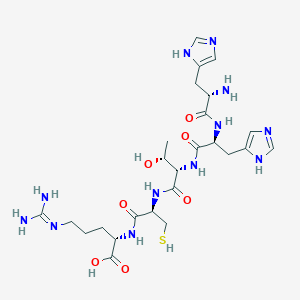
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a complex peptide compound with a unique structure that includes multiple amino acids and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) to form active esters.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can target the diaminomethylidene groups, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine aldehydes or acids, while reduction of diaminomethylidene groups can produce primary amines.
科学的研究の応用
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
作用機序
The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The peptide backbone allows for flexibility and binding to various receptors, modulating biological activities.
類似化合物との比較
Similar Compounds
- Glycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-seryl-L-proline
- Glycyl-N~5~-(diaminomethylene)ornithinamide
Uniqueness
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
883969-77-5 |
|---|---|
分子式 |
C28H53N13O11 |
分子量 |
747.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C28H53N13O11/c1-13(2)20(41-24(49)17(11-43)38-21(46)14(36-19(45)9-29)5-3-7-34-27(30)31)25(50)39-16(10-42)23(48)37-15(6-4-8-35-28(32)33)22(47)40-18(12-44)26(51)52/h13-18,20,42-44H,3-12,29H2,1-2H3,(H,36,45)(H,37,48)(H,38,46)(H,39,50)(H,40,47)(H,41,49)(H,51,52)(H4,30,31,34)(H4,32,33,35)/t14-,15-,16-,17-,18-,20-/m0/s1 |
InChIキー |
JXXQGVDBPFYHKU-CPVUPJMFSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
正規SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5-{[(1,2-thiazol-5-yl)amino]methyl}phenol](/img/structure/B12616312.png)
![6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12616315.png)


![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)
![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)
